molecular formula C23H21NO B5108781 4,4-BIS(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE

4,4-BIS(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE

Cat. No.: B5108781
M. Wt: 327.4 g/mol
InChI Key: WFKIVFGLFJMMGG-UHFFFAOYSA-N
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Description

4,4-BIS(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tetrahydroisoquinoline core substituted with two 4-methylphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-BIS(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of efficient catalysts and high-yielding reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4-BIS(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4,4-BIS(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4-BIS(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects or other biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]
  • 4-[bis(4-methylphenyl)amino]azobenzene
  • 4-[phenyl(biphenyl-4-yl)amino]azobenzene

Uniqueness

4,4-BIS(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is unique due to its specific structural features and the presence of the tetrahydroisoquinoline core, which distinguishes it from other similar compounds.

Properties

IUPAC Name

4,4-bis(4-methylphenyl)-1,2-dihydroisoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-24-22(23)25/h3-14H,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKIVFGLFJMMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3CNC2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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